N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE: is a complex organic compound that features a benzodiazole ring, a methylphenyl group, and a chloronaphthalene carboxamide moiety
Properties
Molecular Formula |
C25H18ClN3O |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H18ClN3O/c1-15-12-13-16(24-27-21-10-2-3-11-22(21)28-24)14-23(15)29-25(30)19-8-4-7-18-17(19)6-5-9-20(18)26/h2-14H,1H3,(H,27,28)(H,29,30) |
InChI Key |
HGOGAUATTOMIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Methylphenyl Group:
Formation of the Chloronaphthalene Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.
Mechanism of Action
The mechanism by which N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodiazole ring can bind to certain proteins, inhibiting their function, while the chloronaphthalene moiety can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]ACETAMIDE: This compound shares the benzodiazole and phenyl groups but differs in the acetamide moiety.
5-(1H-1,3-BENZODIAZOL-2-YL)PENTAN-1-OL: This compound has a similar benzodiazole ring but features a pentanol group instead of the chloronaphthalene carboxamide.
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
